![molecular formula C29H28N2O4 B429140 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE](/img/structure/B429140.png)
3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE is a complex organic molecule that combines several functional groups, including an indole, an isoindole, and an adamantane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Isoindole Moiety: This can be achieved through the cyclization of a suitable precursor under acidic or basic conditions.
Attachment of the Indole Group: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to attach the indole group to the isoindole moiety.
Introduction of the Adamantane Group: The adamantane carboxylate can be introduced via esterification or amidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
The compound 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The indole and isoindole moieties can be oxidized under appropriate conditions.
Reduction: The carbonyl groups in the isoindole moiety can be reduced to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug discovery and development.
Medicine: Its unique structure could be explored for therapeutic applications, particularly in targeting specific biological pathways.
Industry: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE is not well-documented. its structure suggests that it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and π-π stacking. The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-2-carboxylate
- 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-3-carboxylate
- 3-[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl]-1H-indole-4-carboxylate
Uniqueness
The uniqueness of 3-[2-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)ETHYL]-1H-INDOL-5-YL ADAMANTANE-1-CARBOXYLATE lies in its combination of functional groups, which can confer unique chemical and biological properties. The presence of the adamantane moiety, in particular, can enhance the compound’s stability and lipophilicity, making it a valuable scaffold for drug design.
Properties
Molecular Formula |
C29H28N2O4 |
|---|---|
Molecular Weight |
468.5g/mol |
IUPAC Name |
[3-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1H-indol-5-yl] adamantane-1-carboxylate |
InChI |
InChI=1S/C29H28N2O4/c32-26-22-3-1-2-4-23(22)27(33)31(26)8-7-20-16-30-25-6-5-21(12-24(20)25)35-28(34)29-13-17-9-18(14-29)11-19(10-17)15-29/h1-6,12,16-19,30H,7-11,13-15H2 |
InChI Key |
SAEYGZVIMUAODX-UHFFFAOYSA-N |
SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC5=C(C=C4)NC=C5CCN6C(=O)C7=CC=CC=C7C6=O |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)OC4=CC5=C(C=C4)NC=C5CCN6C(=O)C7=CC=CC=C7C6=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![methyl 2-cyano-3-[1-methyl-5-(methylsulfonyl)-1H-pyrrol-2-yl]acrylate](/img/structure/B429057.png)
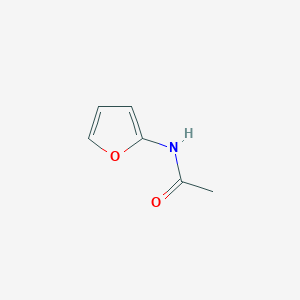
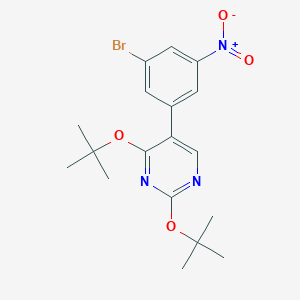
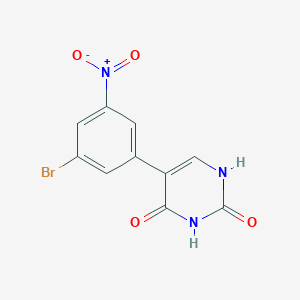
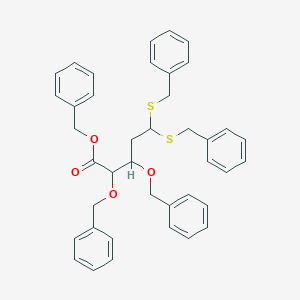
![2,4-Ditert-butoxy-5-[3-(2,4-ditert-butoxy-5-pyrimidinyl)-5-fluorophenyl]pyrimidine](/img/structure/B429062.png)
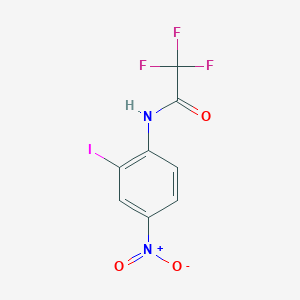
![3,5-dibromo-4,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaene](/img/structure/B429068.png)
![5,10-dithia-7-azatricyclo[7.3.0.02,6]dodeca-1,3,6,8,11-pentaene](/img/structure/B429069.png)
![methyl 2-(4,10-dithia-8-azoniatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7,11-pentaen-8-yl)acetate](/img/structure/B429071.png)
![9-Bromothieno[2,3-c][1,5]naphthyridine](/img/structure/B429072.png)
![Thieno[3,4-c][1,5]naphthyridine 1-oxide](/img/structure/B429075.png)
![Thieno[3,4-c][1,5]naphthyridine](/img/structure/B429078.png)
![2-Bromothieno[2,3-c][1,5]naphthyridine](/img/structure/B429080.png)
